An In-depth Technical Guide to (R)-2-Phenylmorpholine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to (R)-2-Phenylmorpholine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Phenylmorpholine is a chiral organic compound of significant interest in medicinal chemistry and pharmacology. As a key structural motif in various biologically active molecules, including stimulants and potential therapeutics, a thorough understanding of its chemical properties, structure, and biological interactions is paramount for the design and development of new chemical entities. This technical guide provides a comprehensive overview of (R)-2-Phenylmorpholine, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a norepinephrine-dopamine releasing agent and its involvement in the synthesis of STAT5/6 signaling pathway modulators.
Chemical Properties and Structure
(R)-2-Phenylmorpholine is the (R)-enantiomer of 2-phenylmorpholine, a heterocyclic compound featuring a morpholine ring substituted with a phenyl group at the 2-position. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Figure 1. 2D and 3D structures of (R)-2-Phenylmorpholine.
Quantitative Chemical Data
A summary of the key chemical and physical properties of (R)-2-Phenylmorpholine is provided in Table 1. It is important to note that some physical properties, such as boiling and melting points, are often reported for the racemic mixture (2-phenylmorpholine) and may vary slightly for the pure enantiomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| IUPAC Name | (2R)-2-phenylmorpholine | [1] |
| CAS Number | 1225376-02-2 | [1][2] |
| Canonical SMILES | C1CO--INVALID-LINK--C2=CC=CC=C2 | [1] |
| InChI Key | ZLNGFYDJXZZFJP-JTQLQIEISA-N | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point (racemate) | ~265-270 °C | [4] |
| Density (racemate) | ~1.05 g/cm³ | [4] |
| pKa (predicted) | 8.52 ± 0.40 | [4] |
| XLogP3 | 1.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analytical characterization of (R)-2-Phenylmorpholine.
Enantioselective Synthesis of (R)-2-Phenylmorpholine
The enantioselective synthesis of (R)-2-Phenylmorpholine can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. Below is a representative protocol adapted from general methods for the synthesis of chiral morpholines.
Workflow for Enantioselective Synthesis:
Figure 2. General workflow for the synthesis of (R)-2-Phenylmorpholine.
Materials:
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(R)-Styrene oxide
-
Ethanolamine
-
Suitable solvent (e.g., Tetrahydrofuran - THF)
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Samarium(II) iodide (SmI₂) solution in THF
-
Pyrrolidine
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Water
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-styrene oxide (1.0 eq) and ethanolamine (1.2 eq) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add pyrrolidine (0.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reductive Amination: Slowly add a solution of samarium(II) iodide (SmI₂) in THF (2.5 eq) to the reaction mixture. The color of the reaction will typically change, indicating the progress of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (R)-2-Phenylmorpholine.[5]
Analytical Characterization
Objective: To confirm the chemical structure and stereochemistry of (R)-2-Phenylmorpholine.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) as solvent
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified (R)-2-Phenylmorpholine in 0.5-0.7 mL of CDCl₃.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the morpholine ring. The protons on the carbon adjacent to the oxygen will be deshielded (appear at a higher ppm) compared to those adjacent to the nitrogen. The chiral center at C2 will lead to diastereotopic protons on the adjacent methylene groups, resulting in more complex splitting patterns.[6][7]
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the two sets of inequivalent methylene carbons in the morpholine ring (C2/C6 and C3/C5).[6][7]
Objective: To identify the functional groups present in (R)-2-Phenylmorpholine.
Instrumentation:
-
FTIR Spectrometer with a suitable detector
-
Sample holder (e.g., salt plates (NaCl or KBr) for a neat liquid film, or an ATR accessory)
Sample Preparation (Neat Liquid Film):
-
Place a small drop of the liquid (R)-2-Phenylmorpholine onto a clean, dry salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected Spectral Features:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H stretches: Peaks in the region of 2800-3100 cm⁻¹ for the aromatic and aliphatic C-H bonds.
-
C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
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C-O stretch: A strong peak in the 1000-1300 cm⁻¹ region characteristic of the ether linkage in the morpholine ring.
-
C-N stretch: A peak in the 1020-1250 cm⁻¹ region.
Objective: To determine the molecular weight and fragmentation pattern of (R)-2-Phenylmorpholine.
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI, or Electrospray Ionization - ESI) coupled to a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Sample Preparation:
-
Prepare a dilute solution of (R)-2-Phenylmorpholine in a suitable volatile solvent (e.g., methanol or acetonitrile for LC-MS, or dichloromethane for GC-MS).
-
The concentration should be optimized for the specific instrument being used, typically in the low ppm or ppb range.
Data Acquisition:
-
Inject the sample into the GC-MS or LC-MS system.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
If using a tandem mass spectrometer (MS/MS), fragmentation of the molecular ion can be performed to obtain structural information.
Expected Spectral Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163.22).
-
Fragmentation Pattern: Common fragmentation pathways for morpholine derivatives include cleavage of the bonds adjacent to the nitrogen and oxygen atoms. The phenyl group can also be a site of fragmentation. The base peak will correspond to the most stable fragment ion.
Biological Significance and Signaling Pathways
(R)-2-Phenylmorpholine and its derivatives have garnered attention for their interactions with key biological systems, particularly as modulators of monoamine neurotransmission and their use in the development of targeted protein degraders.
Norepinephrine-Dopamine Releasing Agent (NDRA)
(R)-2-Phenylmorpholine is classified as a norepinephrine-dopamine releasing agent (NDRA).[8] This means it can stimulate the release of these neurotransmitters from presynaptic neurons, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Mechanism of Action: NDRAs like (R)-2-Phenylmorpholine are thought to interact with the norepinephrine transporter (NET) and the dopamine transporter (DAT). They can act as substrates for these transporters, being taken up into the presynaptic neuron. Once inside, they can disrupt the vesicular storage of norepinephrine and dopamine, leading to their release into the cytoplasm and subsequent reverse transport out of the neuron into the synapse.
Signaling Pathway:
Figure 3. Simplified signaling pathway of (R)-2-Phenylmorpholine as a Norepinephrine-Dopamine Releasing Agent.
Role in STAT5/6 PROTAC Degrader Synthesis
(R)-2-Phenylmorpholine has been utilized as a fragment in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that target the Signal Transducer and Activator of Transcription 5 (STAT5) and 6 (STAT6) proteins for degradation.[9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
STAT5/6 Signaling Pathway Overview: The STAT5 and STAT6 proteins are key components of the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors. This pathway is involved in processes such as cell growth, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancer and inflammatory disorders.
General STAT Signaling Cascade:
Figure 4. A generalized schematic of the JAK-STAT signaling pathway.
The use of (R)-2-Phenylmorpholine in the synthesis of STAT5/6 PROTACs highlights its utility as a scaffold for developing targeted therapeutics that can modulate this important signaling pathway.
Conclusion
(R)-2-Phenylmorpholine is a valuable chiral building block with significant implications for drug discovery and development. Its well-defined chemical properties and structure, coupled with its activity as a norepinephrine-dopamine releasing agent and its application in the synthesis of targeted protein degraders, make it a compound of high interest. The experimental protocols and biological context provided in this guide offer a comprehensive resource for researchers and scientists working with this and related compounds. Further investigation into the structure-activity relationships of (R)-2-Phenylmorpholine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic chromatin accessibility licenses STAT5- and STAT6-dependent innate-like function of Th9 cells to promote allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
